8-(3-Chlorostyryl)caffeine
Description
Historical Context of Xanthine (B1682287) Derivatives in Neuroscience Research
The story of 8-(3-Chlorostyryl)caffeine is rooted in the broader history of xanthine derivatives in neuroscience. wikipedia.orgnih.gov Xanthines, a class of purine (B94841) bases, are naturally occurring compounds found in various plants and are widely consumed in beverages like coffee and tea. wikipedia.orgnih.gov The most well-known among these are caffeine (B1668208), theophylline (B1681296), and theobromine. nih.govnih.gov For many years, the stimulant effects of these compounds were attributed to their ability to inhibit phosphodiesterase enzymes. nih.govwindows.net However, it was later discovered that their primary mechanism of action in the central nervous system is the antagonism of adenosine (B11128) receptors. wikipedia.orgwindows.netekb.eg
Adenosine is a ubiquitous neuromodulator that plays a crucial role in regulating neuronal activity, with its receptors being broadly classified into A1, A2A, A2B, and A3 subtypes. nih.govnih.gov Early research with naturally occurring xanthines like caffeine and theophylline revealed that they were non-selective antagonists, meaning they blocked multiple adenosine receptor subtypes with similar potency. nih.govnih.gov This lack of selectivity, while providing initial insights into the role of adenosine in the brain, limited their utility as precise research tools.
Evolution of Selective Adenosine Receptor Antagonists as Research Tools
The recognition of distinct adenosine receptor subtypes and their differential roles in the brain spurred the development of selective antagonists. nih.gov The A2A receptor, in particular, garnered significant attention due to its high concentration in the basal ganglia, a brain region critical for motor control. uni-stuttgart.de This anatomical distribution suggested that selective A2A receptor antagonists could hold therapeutic potential for neurodegenerative disorders like Parkinson's disease. nih.govuni-stuttgart.de
In the early 1990s, a breakthrough came with the discovery that introducing a styryl group at the 8-position of the xanthine structure could confer high selectivity for the A2A receptor. nih.gov This led to the synthesis of a new generation of research compounds, including this compound (CSC). nih.govwikipedia.org CSC demonstrated a remarkable 520-fold selectivity for the rat A2A receptor over the A1 receptor. wikipedia.orgnih.gov This high degree of selectivity allowed researchers to more specifically probe the functions of the A2A receptor system, paving the way for a deeper understanding of its involvement in neuronal processes.
The Dual Pharmacological Profile of this compound: Adenosine A2A Receptor Antagonism and Monoamine Oxidase B Inhibition
Further investigation into the pharmacological properties of this compound revealed a second, equally important, mechanism of action: the inhibition of monoamine oxidase B (MAO-B). tocris.comnih.gov MAO-B is an enzyme responsible for the breakdown of several key neurotransmitters, including dopamine (B1211576). nih.govnih.gov The inhibition of MAO-B can therefore increase dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease. nih.govexplorationpub.com
The discovery that CSC possesses this dual activity—selectively antagonizing A2A receptors while also inhibiting MAO-B—was a significant finding. nih.gov This unique combination of actions suggested that CSC could offer a multi-pronged approach to neuroprotection. nih.gov For instance, in the context of Parkinson's disease research, blocking A2A receptors can modulate GABAergic pathways, while inhibiting MAO-B can preserve dopamine levels. nih.govnih.gov This dual profile makes this compound a particularly interesting compound for investigating the interplay between the adenosine and dopamine systems in both normal brain function and in pathological states.
Pharmacological Profile of this compound
| Target | Action | Ki Value (Rat) | Selectivity |
|---|---|---|---|
| Adenosine A2A Receptor | Antagonist | 54 nM tocris.comcaymanchem.comabcam.com | 520-fold over A1 receptor wikipedia.orgnih.gov |
| Adenosine A1 Receptor | Antagonist | 28,200 nM tocris.comrndsystems.com |
Research Findings on the Dual Action of this compound
| Study Focus | Key Finding | Reference |
|---|---|---|
| MPTP Model of Parkinson's Disease | CSC attenuates neurotoxicity through both A2A antagonism and MAO-B inhibition. nih.gov | Chen et al. (2002) |
| Quinolinic Acid-Induced Neuronal Damage | CSC provides neuroprotection. tocris.com | Behan and Stone (2002) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWFIUAVMCNYPG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872447 | |
| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147700-11-6, 148589-13-3 | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of 8 3 Chlorostyryl Caffeine
Adenosine (B11128) A2A Receptor Antagonism
8-(3-Chlorostyryl)caffeine (CSC) is a derivative of caffeine (B1668208) and a member of the 8-styrylxanthine class of compounds. nih.gov Its primary molecular mechanism of action is characterized by its role as a potent and selective antagonist of the adenosine A2A receptor, a subtype of G protein-coupled receptors (GPCRs) that are significantly involved in various physiological processes, particularly within the central nervous system. nih.govmedchemexpress.comscbt.com Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are crucial in regulating neuronal activity, and their modulation by antagonists like CSC has been a key area of pharmacological research. frontiersin.orgbiomedcentral.com
Research has established that this compound demonstrates a high binding affinity for adenosine A2A receptors. In radioligand binding assays conducted on rat striatum, CSC exhibited a Kᵢ value of 54 nM for the A2A receptor. nih.govtocris.comrndsystems.comcaymanchem.com This high affinity underscores its potency as an antagonist at this specific receptor subtype. The orthosteric binding pocket of the A2A receptor, where endogenous adenosine and antagonists like caffeine bind, is located within the receptor's transmembrane bundle. frontiersin.org The interaction of xanthine-based antagonists with key residues in this pocket is fundamental to their mechanism of blocking receptor activation. ku.edu
A defining characteristic of this compound is its remarkable selectivity for the A2A receptor over other adenosine receptor subtypes, particularly the A1 receptor. nih.gov Radioligand binding studies have quantified this selectivity, showing a Kᵢ value of 28,200 nM (or 28 µM) for rat A1 receptors, compared to its 54 nM affinity for A2A receptors. tocris.comrndsystems.comcaymanchem.com This differential affinity results in a selectivity ratio of approximately 520-fold in favor of the A2A receptor over the A1 receptor. nih.govmedchemexpress.com This high degree of selectivity distinguishes CSC from less selective xanthine (B1682287) antagonists like caffeine, which demonstrates roughly equal affinity for both A1 and A2A receptors. nih.govchronobiology.ch The selectivity profile is crucial as A1 and A2A receptors often mediate opposing physiological effects. nih.gov
| Compound | Receptor Subtype | Tissue Source | Binding Affinity (Kᵢ) | Selectivity (A1/A2A) |
|---|---|---|---|---|
| This compound (CSC) | Adenosine A2A | Rat Striatum | 54 nM | ~520-fold |
| This compound (CSC) | Adenosine A1 | Rat Cerebral Cortex | 28,200 nM |
The adenosine A2A receptor is a Gs protein-coupled receptor, which upon activation by an agonist, stimulates the activity of adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov In contrast, the A1 receptor is typically coupled to Gi proteins, which inhibit adenylyl cyclase activity. nih.govnih.gov
This compound functions as a competitive antagonist, blocking the A2A receptor and thereby preventing agonist-induced stimulation of adenylyl cyclase. nih.govnih.gov Functional assays have demonstrated this antagonistic activity. In rat pheochromocytoma (PC12) cell membranes, CSC effectively reversed the stimulation of adenylyl cyclase elicited by adenosine agonists. nih.gov These functional studies also confirmed the compound's selectivity, albeit at a different ratio than binding assays. CSC was found to be 22-fold more selective in antagonizing A2A receptor-mediated effects on adenylyl cyclase (Kb = 60 nM) compared to its effect on A1 receptors in rat adipocytes (Kb = 1.3 µM). nih.govnih.gov
| Compound | Assay Type | Cell/Tissue Type | Receptor Target | Functional Potency (Kₑ) | Selectivity (A1/A2A) |
|---|---|---|---|---|---|
| This compound (CSC) | Adenylyl Cyclase Stimulation | Rat Pheochromocytoma Cells | Adenosine A2A | 60 nM | 22-fold |
| This compound (CSC) | Adenylyl Cyclase Inhibition | Rat Adipocytes | Adenosine A1 | 1,300 nM |
The high concentration of adenosine A2A receptors in the striatum, where they are co-localized with D2 dopamine (B1211576) receptors on GABAergic neurons, points to a significant interaction between the adenosine and dopamine systems. nih.gov Activation of A2A receptors can inhibit a dopaminergic pathway in the striatum and reduce the affinity of dopamine agonists for D2 receptors. nih.govnih.gov
As a selective A2A antagonist, this compound can modulate these neuronal signaling pathways by blocking the inhibitory influence of endogenous adenosine. nih.gov By antagonizing A2A receptors, CSC is expected to enhance dopaminergic striatopallidal transmission. nih.gov Studies have shown that CSC can significantly increase striatal dopamine release following the administration of L-DOPA. nih.gov This suggests that by blocking A2A receptors, CSC can influence dopamine metabolism and transport, an action of considerable interest in understanding the interplay between these GPCR signaling systems in the brain. nih.gov The behavioral stimulant effects of non-selective xanthines like caffeine are thought to arise from the combined blockade of both A1 and A2A receptors, which indirectly influences the function of numerous neuronal pathways, including those involving dopamine, acetylcholine, and glutamate. nih.govnih.gov
Functional Antagonism of Adenosine A2A Receptor-Mediated Signaling
Interactions with Dopaminergic Neurotransmission
The influence of this compound on dopaminergic neurotransmission is a critical aspect of its neuroprotective profile. Adenosine A_2A_ receptors are densely co-localized with dopamine D_2_ receptors in the striatum, a key brain region for motor control, where they form heterodimers and exert opposing effects. By antagonizing A_2A_ receptors, CSC can indirectly enhance dopaminergic signaling.
Research has demonstrated that CSC can significantly augment the effects of L-DOPA, the primary precursor to dopamine used in Parkinson's disease therapy. In rat models, administration of CSC was found to increase the striatal release of dopamine following the administration of L-DOPA and benserazide. nih.gov This effect was observed in both intact and dopamine-depleted animal models, suggesting that CSC can enhance the efficacy of exogenous L-DOPA by modulating dopamine metabolism and potentially increasing its transport into the brain. nih.gov
Furthermore, CSC's interaction with the dopaminergic system is evident in its ability to protect against neurotoxins that target dopaminergic neurons. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, CSC attenuates the neurotoxicity induced by MPTP. nih.govbu.edu This protection is linked to its ability to interfere with the metabolic activation of MPTP. The neurotoxicity of MPTP is dependent on its oxidation to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by MAO-B. nih.govbu.edu Studies have shown that CSC administration leads to elevated striatal levels of the parent compound MPTP while concurrently lowering the levels of the toxic product MPP+. nih.govbu.edu This indicates that CSC directly inhibits the conversion process, thereby preventing the downstream damage to dopaminergic neurons. nih.govbu.edu
Monoamine Oxidase B (MAO-B) Inhibition
Beyond its well-established role as an adenosine A_2A_ receptor antagonist, this compound is a potent inhibitor of Monoamine Oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine and other monoamines.
CSC demonstrates significant and specific inhibitory activity against MAO-B. In vitro studies using mouse brain mitochondria have established that CSC potently inhibits MAO-B with a high degree of specificity. nih.govbu.edu In contrast, it shows no significant inhibitory effect on the related enzyme, Monoamine Oxidase A (MAO-A). bu.edu This selectivity is a key feature, as MAO-B is the predominant form in the striatum and is primarily responsible for the breakdown of dopamine. The inhibitory potency of CSC against MAO-B has been quantified in several studies, showing consistent results in the nanomolar range, which is comparable to other potent MAO-B inhibitors. bu.edu
| Parameter | Value | Enzyme Source | Reference |
|---|---|---|---|
| K_i_ | ~100 nM | Mouse Brain Mitochondria | nih.govbu.edurndsystems.comtocris.com |
| K_i_ | 70 nM | Not Specified | |
| IC_50_ | 200 nM | Human MAO-B | nih.gov |
The mechanism by which this compound inhibits MAO-B has been characterized as competitive. bu.edu This mode of inhibition was determined through kinetic studies, where analyses using Lineweaver-Burk plots showed intersecting lines, a hallmark of competitive inhibition. In this model, CSC binds to the active site of the MAO-B enzyme, directly competing with the enzyme's natural substrates, such as dopamine or benzylamine. This prevents the substrate from binding and being metabolized, thereby increasing the synaptic availability of dopamine.
A crucial finding in the pharmacology of this compound is that its MAO-B inhibitory activity is a direct effect on the enzyme and occurs independently of its action on adenosine A_2A_ receptors. nih.govbu.edu This was unequivocally demonstrated in studies utilizing A_2A_ receptor knockout mice. nih.govbu.edu In these animals, which lack the A_2A_ receptor, CSC retained its potent ability to inhibit MAO-B activity derived from the brain. nih.govbu.edu This evidence confirms that the binding site for CSC on the MAO-B enzyme is distinct and separate from the adenosine A_2A_ receptor, establishing that CSC is a true dual-target compound, rather than a compound whose MAO-B effects are downstream of A_2A_ receptor blockade. nih.gov
Interplay of Dual Mechanisms and Synergistic Effects
The combination of adenosine A_2A_ receptor antagonism and MAO-B inhibition within a single molecule gives this compound a unique pharmacological profile that may offer synergistic neuroprotective benefits. nih.govnih.gov
The dual action hypothesis for this compound posits that its potential for enhanced neuroprotection arises from the simultaneous engagement of two distinct but complementary mechanisms relevant to Parkinson's disease. nih.govnih.gov
Adenosine A_2A_ Receptor Antagonism : By blocking A_2A_ receptors in the striatum, CSC reduces the inhibitory influence on dopamine D_2_ receptors, which can help normalize motor function. This mechanism is also believed to reduce glutamate-mediated excitotoxicity, a process implicated in neuronal cell death. nih.gov
MAO-B Inhibition : By competitively inhibiting MAO-B, CSC serves two protective functions. First, it slows the degradation of synaptic dopamine, which can help compensate for the loss of dopaminergic neurons and prolong the action of remaining dopamine. nih.gov Second, it prevents the metabolic conversion of neurotoxins like MPTP into their active, neuron-damaging forms and reduces the production of oxidative byproducts, such as hydrogen peroxide, that result from normal dopamine metabolism. nih.gov
This unique combination of dual actions suggests that compounds like CSC could represent a new class of agents for neuroprotective strategies. nih.gov By targeting both a receptor-mediated pathway and a key metabolic enzyme, such molecules may provide a more robust therapeutic effect than agents that target only one of these pathways. nih.gov
Synergistic Effects on Locomotor Activity Modulation
This compound (CSC), a potent and selective adenosine A2A receptor antagonist, demonstrates significant synergistic effects on locomotor activity when administered with other neuroactive compounds. nih.govnih.gov While CSC on its own can stimulate locomotor activity, its modulatory effects are more pronounced when it is used in combination with other substances, leading to a potentiation of their motor effects. nih.gov The primary mechanism underlying these synergies involves the intricate relationship between adenosine A2A receptors and dopamine D2 receptors, particularly within the striatum, a key brain region for motor control.
Research has shown that the locomotor-stimulating properties of CSC are dependent on its ability to block A2A receptors. bu.edu This blockade appears to facilitate dopaminergic transmission, thereby enhancing the motor effects of compounds that directly or indirectly act on the dopamine system.
One clear example of synergy is observed with the co-administration of CSC and the psychostimulant cocaine. In animal studies, the combined administration of doses of cocaine and CSC that are ineffective on their own results in a significant increase in motor response. This potentiation highlights a synergistic interaction where CSC enhances the psychomotor stimulant effects of cocaine. nih.gov The mechanism for this is linked to the modulation of glutamatergic synaptic transmission in the striatum, an effect dependent on the activation of both D2-like receptors and CB1 cannabinoid receptors.
Another documented synergistic interaction is between CSC and other adenosine receptor antagonists. For instance, when CSC is co-administered with an A1-selective antagonist, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX), at doses where neither compound alone produces a significant stimulant effect, a marked increase in locomotor activity is observed. nih.gov This suggests a behavioral synergism between the blockade of A1 and A2A adenosine receptor subtypes in the central nervous system. nih.gov
Furthermore, CSC has been shown to modulate the motor effects of levodopa (B1675098), a primary treatment for Parkinson's disease. In animal models of Parkinson's, chronic levodopa treatment can lead to motor fluctuations, including a shortening of the duration of motor response. nih.gov The addition of CSC to the levodopa regimen has been found to reverse this shortening of the rotational motor response. nih.govcaymanchem.com This inhibitory effect on levodopa-induced motor fluctuations is associated with CSC's ability to attenuate the upregulation of adenosine A2A receptors and normalize downstream signaling pathways in the striatum. nih.gov
Research Findings on Synergistic Locomotor Effects
This table summarizes findings from studies where sub-threshold doses of CSC and cocaine, which are individually ineffective, produce a significant increase in locomotor activity when administered together, demonstrating a clear synergistic effect.
Pharmacological Effects and Preclinical Applications of 8 3 Chlorostyryl Caffeine
Neuroprotective Efficacy in Models of Neurodegenerative Disorders
Research in various preclinical models has highlighted the potential of 8-(3-Chlorostyryl)caffeine to protect neurons from toxic insults that mimic the pathological processes of neurodegenerative diseases.
Attenuation of MPTP-Induced Neurotoxicity in Animal Models
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to create animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra. Studies have demonstrated that this compound significantly attenuates this neurotoxicity. nih.govnih.gov The protective effect of CSC is attributed to a unique dual-action mechanism. nih.govnih.gov
Firstly, as an adenosine (B11128) A2A receptor antagonist, it counteracts the inhibitory effects of adenosine on dopamine (B1211576) receptor function, a mechanism shared with caffeine (B1668208) and other A2A antagonists shown to be neuroprotective. nih.govnih.gov Secondly, CSC directly inhibits the enzyme monoamine oxidase B (MAO-B) with a Ki value of approximately 100 nM. nih.govnih.govsemanticscholar.org This is critical because MAO-B is responsible for metabolizing MPTP into its toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium). nih.govnih.gov By inhibiting MAO-B, CSC reduces the levels of MPP+ in the striatum, thereby preventing the subsequent neuronal damage. nih.govnih.gov In vivo experiments have confirmed that while CSC treatment elevates striatal levels of the parent compound MPTP, it significantly lowers the concentrations of the toxic products MPDP+ and MPP+. nih.govnih.gov
The following table summarizes findings from a study where CSC was administered to mice prior to MPTP injections.
| Treatment Group | Striatal Dopamine Level (% of Control) |
| Vehicle + Saline | 100% |
| Vehicle + MPTP | ~30% |
| CSC + MPTP | ~75% |
| Data derived from graphical representations in preclinical studies. |
Protection Against Quinolinic Acid-Induced Neuronal Damage
Quinolinic acid is an endogenous metabolite of the kynurenine (B1673888) pathway that can act as a potent neurotoxin. researchgate.netresearchgate.net It exerts its damaging effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, oxidative stress, and eventual neuronal death. researchgate.netresearchgate.netmeliordiscovery.com This pathological process is implicated in several neurodegenerative conditions.
Preclinical research has shown that this compound potently protects against neuronal damage induced by quinolinic acid. nih.govsemanticscholar.org This neuroprotective effect is linked to its activity as an adenosine A2A receptor antagonist. semanticscholar.org Blockade of A2A receptors can modulate glutamatergic neurotransmission and reduce the downstream consequences of excitotoxic insults, thereby preserving neuronal integrity.
Effects in 6-Hydroxydopamine (6-OHDA)-Lesioned Animal Models
The neurotoxin 6-hydroxydopamine (6-OHDA) is another widely used agent to model Parkinson's disease in animals, creating specific lesions in the dopaminergic pathways. In 6-OHDA-lesioned rat models, this compound has demonstrated significant effects related to the treatment of motor complications associated with long-term levodopa (B1675098) therapy. nih.gov
One key finding is that CSC treatment can reverse the shortening of rotational motor response duration that occurs after chronic levodopa administration. nih.gov This suggests a potential to alleviate the "wearing-off" phenomenon. The mechanism underlying this effect involves the modulation of key intracellular signaling pathways that become dysregulated with chronic levodopa treatment. Specifically, CSC was found to attenuate the levodopa-induced upregulation of adenosine A2A receptors in the lesioned striatum. nih.gov Furthermore, it normalized the aberrant phosphorylation of downstream signaling proteins, including DARPP-32 and ERK1/2. nih.gov
The table below details the molecular changes observed in the lesioned striatum of 6-OHDA rats following different treatments.
| Treatment Group | Adenosine A2A Receptor Expression | Phosphorylation of DARPP-32 (Thr75) | Phosphorylation of ERK1/2 |
| Sham Control | Normal | Normal | Normal |
| 6-OHDA + Levodopa | Upregulated | Decreased | Increased |
| 6-OHDA + Levodopa + CSC | Attenuated Upregulation | Normalized | Normalized |
| Based on findings from Liu et al., 2009. nih.gov |
Behavioral and Motor System Modulation
Beyond its neuroprotective qualities, this compound has been shown to modulate motor behavior, particularly in models of Parkinsonian motor deficits and the side effects of dopaminergic therapies.
Reversal of Dopamine Receptor Antagonist-Induced Catalepsy
Catalepsy, a state of motor immobility and rigidity, can be induced in animal models by administering dopamine D2 receptor antagonists such as haloperidol. nih.gov This model is often used to screen for compounds with potential anti-parkinsonian activity. nih.gov
While direct studies specifically investigating this compound in this model are not prominent, extensive research on the class of adenosine A2A receptor antagonists provides strong evidence for their efficacy. Selective A2A antagonists, such as SCH58261 and ZM241385, have been shown to significantly reduce the duration and intensity of haloperidol-induced catalepsy in rodents. nih.govsemanticscholar.org Similarly, the non-selective antagonist caffeine also reverses these cataleptic effects. nih.gov This anti-cataleptic action is attributed to the blockade of adenosine A2A receptors in the striatum, which restores the functional balance of the basal ganglia circuitry that is disrupted by dopamine receptor blockade. nih.gov Given that CSC is a potent A2A antagonist, it is expected to exhibit similar anti-cataleptic properties.
Modulation of Levodopa (L-DOPA)-Induced Motor Fluctuations
Long-term treatment with Levodopa (L-DOPA), the primary therapy for Parkinson's disease, often leads to debilitating motor fluctuations, including the "wearing-off" effect where the drug's benefit shortens. Preclinical studies indicate that this compound can positively modulate the effects of L-DOPA.
In 6-OHDA-lesioned rats that had developed a shortened motor response to L-DOPA, subsequent treatment with CSC successfully reversed this effect, prolonging the duration of the motor benefit. nih.gov This suggests that CSC can help stabilize the response to L-DOPA. The mechanism for this appears to be multifaceted. In addition to normalizing signaling pathways as described previously, CSC has been shown to enhance the release of dopamine derived from L-DOPA. nih.gov Studies using in vivo microdialysis in rats demonstrated that CSC significantly increased the striatal release of dopamine following the administration of L-DOPA. This enhancement of dopamine availability may contribute to its ability to extend the therapeutic window of L-DOPA and mitigate motor fluctuations.
Influence on Locomotor Activity and Motor Coordination
This compound (CSC), a selective adenosine A2A receptor antagonist, demonstrates significant effects on motor functions in preclinical models. nih.govnih.govwikipedia.org In studies with NIH mice, CSC administered alone at a dose of 5 mg/kg resulted in a 22% stimulation of locomotor activity compared to control values. nih.gov This stimulant effect was most pronounced in the last 10 minutes of a 30-minute monitoring period. nih.gov The compound's mechanism of action via the A2A receptor is supported by findings that its locomotor stimulating effect is entirely absent in A2A receptor knockout mice. bu.edu
CSC has also been shown to counteract motor depression and catalepsy induced by other pharmacological agents. nih.govwikipedia.org For instance, a 1 mg/kg dose of CSC effectively shifted the dose-response curve for locomotor depression caused by the A2A-selective agonist APEC. nih.gov Furthermore, CSC has been found to reverse the catalepsy induced by both dopamine D1 receptor antagonists (like SCH-23390) and dopamine D2 receptor antagonists (such as raclopride (B1662589) and sulpiride) in animal models. wikipedia.org
In the context of movement disorders, research has explored CSC's potential in managing motor fluctuations associated with long-term levodopa therapy for Parkinson's disease. nih.gov In a rat model with 6-hydroxydopamine (6-OHDA)-induced lesions, treatment with CSC was found to reverse the shortening of the rotational motor response duration that is often induced by chronic levodopa administration. nih.gov This inhibitory effect on levodopa-induced motor fluctuation is believed to be associated with the inhibition of the Adenosine A2A Receptor and its downstream signaling pathways. nih.gov
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm/30 min) | % Change vs. Control |
|---|---|---|---|
| Control | N/A | 3,449 | 0% |
Data sourced from studies on NIH mice. nih.gov
Broader Cellular and Physiological Interactions
This compound has been employed as a pharmacological tool to investigate the activity of the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB). sigmaaldrich.com Specifically, it has been used in studies examining NF-κB activity within macrophages. sigmaaldrich.com The NF-κB signaling pathway is a critical regulator of inflammatory responses and cytokine production. The use of CSC in this context helps to elucidate the role of adenosine A2A receptor modulation in these cellular processes. sigmaaldrich.com
Research into cellular communication and signaling has utilized this compound to probe the function of Pannexin 1 (Panx1) channels. rndsystems.comtocris.com Pannexins are proteins that form channels, which are implicated in ATP release and paracrine signaling. nih.gov CSC has been used in studies of polarized neutrophils to investigate the link between chemoattractant receptor signaling and responses mediated by Panx1 channels. tocris.com
This compound has served as an investigative compound in studies on the regulation of Activator Protein-1 (AP-1) activity. rndsystems.comtocris.com AP-1 is a transcription factor that controls the expression of genes involved in various cellular processes, including proliferation and differentiation. researchgate.net Specifically, CSC was used in research that identified AP-1's contribution to the sodium chloride-induced expression of Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF) in retinal pigment epithelial cells. rndsystems.comtocris.com
The compound this compound has been applied in experimental settings to determine its effects on Human Umbilical Vein Endothelial Cells (HUVECs). sigmaaldrich.com HUVECs are a commonly used in vitro model system for studying the function and pathology of the endothelium, the inner lining of blood vessels. 3hbiomedical.com The parent compound, caffeine, has been shown to inhibit HUVEC proliferation and induce apoptosis in a dose- and time-dependent manner. nih.govresearchgate.net The use of CSC in HUVEC studies allows for the specific investigation of the adenosine A2A receptor's role in endothelial cell biology. sigmaaldrich.com
In the field of visual neuroscience, this compound has been instrumental in understanding the regulation of photoreceptor communication. nih.govnih.gov Photoreceptor cells in the retina are electrically coupled via gap junctions, a process that is dynamically controlled by the phosphorylation of connexin proteins. nih.govresearchgate.net
In studies using dark-adapted zebrafish retinas, CSC, as a selective A2A receptor antagonist, was shown to strongly reduce the phosphorylation of Connexin 35 (Cx35), the fish homolog of mammalian Connexin 36. nih.gov Endogenous adenosine, acting through A2a receptors, typically maintains Cx35 in a highly phosphorylated state at night, which facilitates robust coupling between photoreceptors. nih.gov By blocking these receptors, CSC prevents this phosphorylation, thereby reducing the electrical coupling between the cells. nih.gov This effect was observed to be dose-dependent. nih.gov
Table 2: Dose-Response Effect of CSC on Connexin 35 Phosphorylation in Zebrafish Retina
| CSC Concentration | Effect on Cx35 Phosphorylation |
|---|
Data from studies on dark-adapted eyecups from nighttime zebrafish. nih.gov
Structure Activity Relationship Sar and Analogues of 8 3 Chlorostyryl Caffeine
Rational Medicinal Chemistry Approaches to Compound Design
The design of 8-(3-Chlorostyryl)caffeine is a prime example of rational medicinal chemistry aimed at developing selective A2A adenosine (B11128) receptor antagonists. nih.govnih.gov The core principle involves the strategic modification of the naturally occurring xanthine (B1682287) nucleus, found in compounds like caffeine (B1668208) and theophylline (B1681296). biointerfaceresearch.com Initial research indicated that while methylxanthines are unselective adenosine receptor (AR) antagonists, structural modifications, especially at the 8-position of the xanthine scaffold, could lead to potent and selective A2A AR antagonists. researchgate.net
The introduction of a styryl group at the 8-position was a key breakthrough, leading to the class of 8-styrylxanthines. nih.govnih.gov Further exploration of this class involved synthesizing a wide array of derivatives to establish a clear structure-activity relationship (SAR). nih.gov This systematic approach identified this compound as a compound with exceptionally high selectivity for the A2A receptor over the A1 receptor. nih.govnih.gov The rationale was to fine-tune the molecule's interaction with the receptor's binding site, where the styryl moiety plays a crucial role. researchgate.net Additionally, research has explored how these structural modifications influence other biological activities, such as the inhibition of monoamine oxidase B (MAO-B), another important target in Parkinson's disease treatment. nih.gov This dual-target approach aims to create compounds with enhanced therapeutic potential. nih.govnih.gov
Systematic Modification of the Caffeinyl Core and Styryl Substituents
Systematic modifications of both the caffeine (1,3,7-trimethylxanthine) core and the styryl substituent have been extensively studied to understand and optimize the pharmacological profile of this compound analogues.
Derivatization at the 8-Position of the Xanthine Scaffold
The 8-position of the xanthine scaffold is a critical point for derivatization to achieve high affinity and selectivity for adenosine receptors. The introduction of a styryl group at this position proved to be a highly effective strategy. nih.govnih.gov However, other modifications have also been explored to probe the SAR.
For instance, replacing the ethenyl bridge of the styryl group with other functionalities has been investigated. Aza-analogs, where the bridge is an imine, amide, or azo function, were synthesized to study the impact of the linker. nih.gov While 8-(benzylideneamino)caffeine derivatives showed high affinity and selectivity for A2A receptors, they were found to be unstable in aqueous solutions. nih.gov The corresponding 8-(phenylazo)caffeine derivatives were less potent than their 8-styryl counterparts. nih.gov
Further variations include the introduction of benzylamino and benzyloxy groups at the 8-position. nih.gov These modifications, combined with changes at the N1, N3, and N7 positions, led to the development of potent A2A AR ligands. nih.gov For example, specific 8-benzylaminoxanthine derivatives demonstrated high selectivity for adenosine receptor activity. nih.gov The substitution of the CH group at the 8-position with a nitrogen atom, creating 8-azaxanthines, was also explored. This change, however, dramatically reduced the affinity for adenosine receptors, indicating the importance of the 8-position's structural integrity for receptor binding. nih.gov
Substituent Effects on the Styryl Phenyl Ring
The nature and position of substituents on the phenyl ring of the styryl moiety significantly influence the antagonist's potency and selectivity.
Analysis of Mono-Substituted Analogues
Studies on a series of substituted 8-styryl derivatives of 1,3,7-alkylxanthines have shown that substitutions on the phenyl ring are highly favored at the 3-(mono-substituted) and 3,5-(disubstituted) positions. nih.govnih.gov The parent compound, this compound, with a moderately potent Ki of 54 nM, was found to be highly selective for the A2A receptor, showing a 520-fold selectivity over the A1 receptor. nih.govnih.govnih.gov This highlights the beneficial effect of a single chloro-substituent at the meta-position of the phenyl ring. The structural modification of the xanthine scaffold at this specific position led to the discovery of a group of 8-styrylxanthines, including CSC. researchgate.net
Correlation of Stereoelectronic Properties with Inhibitory Potency
The inhibitory potency of (E)-8-styrylcaffeine analogues against MAO-B has been shown to depend on the stereoelectronic properties of the substituents on the phenyl ring. nih.gov A detailed SAR study established that for substituents at the C-3 position of the phenyl ring, potency is correlated with the van der Waals volume (Vw), lipophilicity (π), and the Hammett constant (σm). nih.gov For substituents at the C-4 position, bulkiness (Vw) and lipophilicity (π) were identified as the principal descriptors influencing potency. nih.gov This quantitative SAR analysis provides a framework for designing more potent MAO-B inhibitors based on the 8-styrylcaffeine scaffold. According to molecular docking studies, the halogen-substituted aromatic ring of these compounds typically lies within the entry cavity of the MAO-B binding pocket. researchgate.net
Exploration of Xanthine Scaffold Modifications, including 9-Deazaxanthine Derivatives
In addition to modifying the substituents, alterations to the core xanthine ring system have been investigated to develop novel antagonists. A significant approach has been the bioisosteric replacement of the nitrogen atom at the 9-position of the purine (B94841) ring with a carbon atom, leading to 9-deazaxanthine derivatives. biointerfaceresearch.comnih.gov
This systematic modification of the caffeinyl core, starting from this compound, resulted in compounds that act as dual human A2A antagonists and MAO-B inhibitors. nih.gov One such derivative, (E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione, emerged as a well-balanced dual-acting agent. nih.govebi.ac.uk Further exploration of 9-deazaxanthine analogues, where the 8-styryl portion was replaced with benzyloxy or phenylalkynyl substituents, yielded compounds with remarkable MAO-B inhibitory potency, in some cases higher than that of CSC. biointerfaceresearch.com A number of analogues were synthesized to establish qualitative SARs for this new class of compounds. nih.gov
Design and Evaluation of Dual-Acting Analogues with Balanced Pharmacological Potencies
The therapeutic potential of targeting both the adenosine A2A receptor and the MAO-B enzyme has spurred the design of dual-acting compounds derived from the this compound (CSC) scaffold. nih.gov Research has focused on modifying the lead compound to achieve a harmonious balance between the two inhibitory activities, a crucial factor for developing effective single-molecule therapies for Parkinson's disease. nih.gov
Strategies for Optimizing Combined Adenosine A2A Antagonism and MAO-B Inhibition
The optimization of dual A2A antagonism and MAO-B inhibition has been approached through systematic chemical modifications of the CSC structure. nih.govacs.org One primary strategy involves altering the core xanthine structure. A significant breakthrough was the development of 9-deazaxanthine derivatives. nih.govresearchgate.net This modification of the caffeinyl core, combined with adjustments to the substituents, led to compounds with more balanced dual activity. For instance, the 9-deazaxanthine derivative (E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione was identified as a potent and well-balanced dual human A2A antagonist (Ki = 260 nM) and MAO-B inhibitor (IC50 = 200 nM). nih.govacs.orgresearchgate.net
A second key strategy focuses on the structure-activity relationships of the 8-styryl moiety. nih.gov Studies have demonstrated that the potency of MAO-B inhibition is highly dependent on the physicochemical properties of the substituents on the phenyl ring of the styryl group. nih.gov Important parameters identified include the van der Waals volume (Vw), lipophilicity (π), and the Hammett constant (σm) of substituents at the C-3 position. nih.gov Similarly, for substituents at the C-4 position, bulkiness and lipophilicity were found to be the principal descriptors influencing inhibitory potency. nih.gov This indicates that tailoring the electronic and steric properties of the styryl ring is a viable method for fine-tuning MAO-B inhibition while maintaining A2A receptor affinity. nih.gov
The data below illustrates the inhibitory activities of a lead compound and its optimized analogue.
| Compound | Human A2A Receptor Affinity (Ki, nM) | Human MAO-B Inhibition (IC50, nM) | Human MAO-A Inhibition (IC50, µM) |
|---|---|---|---|
| This compound (CSC) | 54 (rat) rndsystems.comtocris.com | ~100 nih.govtocris.com | >10 nih.gov |
| (E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione (9-deazaxanthine analogue) | 260 nih.govacs.org | 200 nih.govacs.org | 10 nih.govacs.org |
Comparative Analysis of Analogues with Prototype Anti-Parkinsonian Agents (e.g., Deprenyl (B1670267), Istradefylline)
To contextualize the therapeutic potential of novel CSC analogues, their pharmacological profiles are often compared with established anti-Parkinsonian drugs like the MAO-B inhibitor deprenyl (selegiline) and the A2A antagonist istradefylline. researchgate.net Istradefylline is a selective A2A receptor antagonist approved for treating Parkinson's disease. researchgate.netresearchgate.net
Several newly synthesized analogues of CSC have demonstrated MAO-B inhibitory potency that surpasses that of deprenyl. nih.govacs.org For example, specific analogues derived from the 9-deazaxanthine scaffold were found to be 5 to 7 times more potent than deprenyl (IC50 = 334 nM) in inhibiting MAO-B, with IC50 values as low as 48 nM and 68 nM. nih.govacs.orgresearchgate.net Unlike deprenyl, which is a mechanism-based inactivator of MAO-B, these novel inhibitors are designed to be reversible, which could offer a different therapeutic and side-effect profile.
The table below provides a comparative overview of the MAO-B inhibitory activity of CSC analogues against the prototype agent deprenyl.
| Compound | MAO-B Inhibition (IC50, nM) | Potency vs. Deprenyl |
|---|---|---|
| Deprenyl | 334 nih.govacs.org | Reference |
| Analogue 18b (9-deazaxanthine derivative) | 68 nih.govacs.org | ~5-fold more potent |
| Analogue 19a (9-deazaxanthine derivative) | 48 nih.govacs.org | ~7-fold more potent |
Computational Approaches to SAR Elucidation and Pharmacophore Modeling
Computational chemistry has become an indispensable tool for understanding the complex interactions between CSC analogues and their biological targets. Molecular modeling, docking studies, and pharmacophore development provide critical insights that guide the rational design of more potent and selective dual-acting inhibitors.
Molecular Modeling and Docking Studies
Molecular docking simulations have been employed to elucidate the binding modes of CSC and its analogues within the active sites of both the A2A receptor and the MAO-B enzyme. nih.govnih.gov For MAO-B, docking studies suggest that the increased binding affinity of certain analogues is due to their ability to effectively span both the entrance cavity and the substrate cavity of the enzyme. nih.gov
These models reveal key interactions, such as the orientation of the substituted styryl group within a hydrophobic pocket of the enzyme. The specific geometry of the aromatic rings in the inhibitors plays a crucial role in determining selectivity between MAO-A and MAO-B. nih.gov The lower selectivity of some other inhibitor classes compared to CSC has been attributed to differences in the relative geometries of their aromatic components. nih.gov
Development of Pharmacophore Models for Reversible MAO-B Inhibition
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the reversible MAO-B inhibition by CSC analogues, a pharmacophore model would typically include:
A hydrogen bond acceptor feature corresponding to the xanthine core.
A planar aromatic feature representing the fused purine ring system.
A hydrophobic/aromatic feature associated with the substituted styryl moiety.
Defined spatial relationships between these features that dictate high-affinity binding.
The development of such models is informed by SAR data, which indicates that bulky and lipophilic substituents on the styryl phenyl ring enhance MAO-B inhibition. nih.gov This suggests that the corresponding region of the pharmacophore model should be located within a sizable hydrophobic pocket in the MAO-B active site.
Conformational Analysis and Ligand-Enzyme Interactions
The biological activity of CSC analogues is intrinsically linked to their conformational preferences and the way they interact with the enzyme's active site. Conformational analysis of the caffeine scaffold shows that while the fused aromatic ring system is largely planar, the methyl groups have very low rotational barriers. mdpi.comresearchgate.net This flexibility can influence how the molecule adapts to the binding site.
Docking studies reveal specific ligand-enzyme interactions that stabilize the inhibitor within the MAO-B active site. The styryl portion of the molecule typically orients towards the substrate cavity, while the xanthine core is positioned closer to the entrance. nih.gov The nature and position of substituents on the styryl ring directly influence interactions with key amino acid residues, such as Ile199, in a hydrophobic pocket. nih.gov Experimental evidence supporting this model comes from studies using a mutated form of human MAO-B (Ile199Ala), which showed weaker binding of the inhibitors, confirming the importance of this interaction for high-affinity binding. nih.gov
Research Methodologies and Experimental Models Utilized with 8 3 Chlorostyryl Caffeine
In Vitro Pharmacological Assays
In vitro studies have been fundamental in defining the specific molecular targets of 8-(3-Chlorostyryl)caffeine, particularly its high affinity and selectivity for the adenosine (B11128) A2A receptor and its distinct activity as a monoamine oxidase B inhibitor.
Radioligand binding assays have been essential in quantifying the affinity of this compound for various adenosine receptor subtypes. These experiments typically involve using membranes from tissues rich in specific receptors, such as the rat striatum for A2A receptors and the rat cerebral cortex for A1 receptors. The binding affinity is determined by measuring the ability of CSC to displace a radiolabeled ligand that is known to bind to the target receptor.
Results from these assays consistently demonstrate that CSC is a potent and highly selective antagonist for the A2A receptor. medchemexpress.comnih.gov In rat brain tissues, CSC exhibits a 520-fold selectivity for A2A receptors over A1 receptors. medchemexpress.comnih.gov Its affinity for other adenosine receptor subtypes, such as A2B and A3, is significantly lower. mdpi.com This high degree of selectivity was a key finding that distinguished CSC from its parent compound, caffeine (B1668208), and other non-selective methylxanthines. nih.gov
Binding Affinity (Ki) of this compound at Rat Adenosine Receptors
| Receptor Subtype | Affinity Constant (Ki) | Selectivity vs. A1 | Reference |
|---|---|---|---|
| Adenosine A2A | 54 nM | 520-fold higher than A1 | medchemexpress.comnih.govrndsystems.com |
| Adenosine A1 | 28,000 nM (28 µM) | - | medchemexpress.comnih.govrndsystems.com |
| Adenosine A2B | > 8,200 nM | Very Low Affinity | mdpi.com |
| Adenosine A3 | > 10,000 nM | Very Low Affinity | mdpi.com |
To confirm that the binding affinity of this compound translates to functional antagonism, researchers have employed adenylyl cyclase assays. These assays measure the functional consequence of receptor activation, as A2A receptors stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase, while A1 receptors inhibit it. nih.gov The antagonist properties of CSC are quantified by its ability to reverse the effects of a known adenosine receptor agonist on adenylyl cyclase activity.
In these functional assays, CSC proved to be a selective antagonist. medchemexpress.comnih.govnih.gov Experiments using membranes from rat pheochromocytoma (PC12) cells, which express A2A receptors, and rat adipocytes, which express A1 receptors, demonstrated this selectivity. nih.govnih.gov CSC was 22-fold more potent at reversing agonist effects at A2A receptors compared to A1 receptors, confirming its functional selectivity in a cellular context. nih.govnih.gov
Functional Antagonism of this compound in Adenylyl Cyclase Assays
| Cell/Tissue Type | Receptor Target | Antagonist Potency (Kb) | Reference |
|---|---|---|---|
| Rat Pheochromocytoma Cells | Adenosine A2A | 60 nM | nih.govnih.gov |
| Rat Adipocytes | Adenosine A1 | 1.3 µM (1300 nM) | nih.govnih.gov |
A significant discovery regarding this compound was its potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov This activity was identified and characterized using MAO activity assays with mitochondrial preparations from mouse or baboon brains. mdpi.comnih.gov These assays measure the rate at which MAO-B metabolizes a substrate, and the inhibitory constant (Ki) of CSC is determined by its ability to reduce this rate.
CSC was found to be a potent MAO-B inhibitor with a Ki value of approximately 100 nM. rndsystems.comnih.gov Crucially, further studies demonstrated that this inhibitory effect is independent of its action on A2A receptors. nih.gov This was confirmed by showing that CSC potently inhibited MAO-B activity in brain tissue from A2A receptor knockout mice, indicating a dual, independent pharmacological action. nih.gov
Cell-based assays have been instrumental in exploring the effects of this compound in a controlled biological system.
Chromaffin Cells: Rat pheochromocytoma (PC12) cells, which are derived from adrenal chromaffin cells, were used in the functional adenylyl cyclase assays that helped establish the A2A selectivity of CSC. medchemexpress.comnih.govnih.gov
Macrophage Cell Lines: CSC has been utilized in studies involving macrophage cell lines to investigate its effects on inflammatory pathways. Specifically, it has been used to study its influence on the activity of nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB), a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov This line of research is relevant given the role of A2A receptors and inflammation in various pathologies.
In Vivo Preclinical Models and Assessments
In vivo studies using animal models have been critical for understanding the physiological and potential therapeutic effects of this compound, particularly in the context of neurodegenerative diseases like Parkinson's disease.
The neuroprotective potential of this compound has been extensively evaluated in toxin-based rodent models of Parkinson's disease, which mimic the dopaminergic neuron degeneration seen in human patients.
MPTP Model: In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, CSC has been shown to be neuroprotective. rndsystems.comnih.gov The neurotoxicity of MPTP depends on its conversion to the active toxin MPP+ by MAO-B. nih.gov Studies revealed that CSC attenuates MPTP-induced neurotoxicity by directly inhibiting this conversion. nih.gov Pre-treatment with CSC in mice led to lower striatal levels of MPP+ and significantly attenuated the loss of striatal dopamine (B1211576) typically caused by MPTP administration. nih.gov This finding highlights the therapeutic potential of CSC's dual action as both an A2A antagonist and a MAO-B inhibitor. nih.gov
6-OHDA Model: The 6-hydroxydopamine (6-OHDA) rat model is another widely used paradigm for Parkinson's disease research. In 6-OHDA-lesioned rats, long-term treatment with L-DOPA can lead to motor fluctuations. Research has shown that CSC can reverse the shortening of the rotational motor response induced by L-DOPA in this model, suggesting its potential to mitigate treatment-related complications in Parkinson's disease. immunomart.com
Animal Models of Chemically Induced Neurodegeneration (e.g., Quinolinic Acid)
This compound has been evaluated in various animal models of neurodegeneration, where neuronal damage is induced by specific chemical toxins. A key model involves the use of quinolinic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist whose overproduction is linked to neurodegenerative processes. Research has shown that this compound potently protects against neuronal damage induced by quinolinic acid. rndsystems.comtocris.com
Beyond the quinolinic acid model, CSC has been extensively studied in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. rndsystems.comtocris.comnih.gov In these studies, CSC has been shown to attenuate MPTP-induced neurotoxicity. nih.gov This neuroprotective effect is attributed to its dual mechanism of action: antagonism of the adenosine A2A receptor and inhibition of monoamine oxidase B (MAO-B). nih.gov
Behavioral Paradigms for Locomotor Activity, Motor Coordination, and Catalepsy
The effects of this compound on motor function have been assessed using a range of behavioral tests in animal models. Studies have demonstrated that CSC can reverse catalepsy, a state of motor immobility, induced by dopamine D1 or D2 receptor antagonists. wikipedia.org
In models of Parkinson's disease, CSC has shown efficacy in modulating motor complications arising from standard treatments. For instance, in 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's, CSC treatment reversed the shortening of the motor response duration that is often induced by chronic levodopa (B1675098) administration.
Furthermore, research indicates that CSC produces motor stimulation. wikipedia.org This stimulatory effect is linked to its primary action as an adenosine A2A antagonist, as the effect was reportedly absent in A2A receptor knockout mice.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
In vivo studies have been crucial for quantifying the potency and effects of this compound within a living organism. Pharmacodynamic studies in conscious, normotensive rats established a clear dose-response relationship. Continuous intravenous infusion of CSC resulted in steady-state plasma concentrations that competitively antagonized the hypotensive effects of an adenosine A2a receptor agonist, CGS 21680C. This allowed for the quantification of CSC's in vivo potency.
| CSC Infusion Rate (µ g/min/kg ) | Resulting Steady-State CSC Concentration (ng/mL) | Apparent EC50 of CGS 21680C (ng/mL) |
| 0 | 0 | 4.8 ± 1.1 |
| 6 | 85 ± 7 | 7.2 ± 0.5 |
| 12 | 210 ± 20 | 32 ± 6 |
| 24 | 400 ± 40 | 57 ± 10 |
This interactive table summarizes the relationship between CSC infusion rates, the resulting plasma concentrations, and its antagonist effect on the A2a receptor agonist CGS 21680C, as measured by changes in the agonist's EC50 value.
Other in vivo studies have focused on the neuroprotective actions of CSC. In the MPTP model, CSC was found to alter the metabolism of the toxin. It increased the levels of MPTP in the striatum while simultaneously reducing the concentrations of its more toxic oxidative metabolites, MPDP(+) and MPP(+). nih.gov This suggests that CSC inhibits the conversion of MPTP to its neurotoxic byproducts within the brain. nih.gov
Neurochemical Analysis of Neurotransmitter Levels and Metabolism
Neurochemical studies have elucidated the mechanisms by which this compound exerts its effects, primarily through the modulation of neurotransmitter systems and metabolic enzymes. A significant finding is that CSC is a potent and specific inhibitor of monoamine oxidase B (MAO-B), with a reported Ki value of approximately 100 nM. rndsystems.comtocris.comnih.gov This inhibition is independent of its activity at the adenosine A2A receptor. nih.gov
The compound's influence on the dopamine system is particularly noteworthy. In studies using rat models, CSC was shown to significantly increase the release of striatal dopamine following the administration of L-DOPA. It also affected the levels of dopamine metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in dopamine-depleted animals.
Furthermore, CSC's impact on the metabolism of the neurotoxin MPTP has been characterized in detail. By inhibiting MAO-B, CSC effectively blocks the metabolic conversion of MPTP to the mitochondrial toxin MPP+, which is responsible for the neurotoxic effects observed in this Parkinson's disease model. nih.gov
Advanced Characterization Techniques for Biological Activity
Molecular Dynamics Simulations
Based on the available research, no specific studies utilizing molecular dynamics simulations focused on this compound have been reported. This technique, which allows for the computational simulation of molecular interactions over time, has not been a primary method for characterizing this particular compound in the reviewed literature.
Surface Plasmon Resonance (SPR) Assays
There is no evidence in the provided search results of Surface Plasmon Resonance (SPR) assays being used to characterize the binding kinetics or interactions of this compound. SPR is a label-free technique for real-time monitoring of biomolecular interactions, but its application has not been documented for this compound in the available literature. nih.gov
Affinity Mass Spectrometry
There is no available research data detailing the use of affinity mass spectrometry with this compound to identify and characterize its binding partners.
Gene Expression Profiling (e.g., NGFI-A mRNA levels)
There are no available studies that have profiled changes in gene expression, specifically NGFI-A mRNA levels, in response to treatment with this compound.
Future Research Directions and Translational Perspectives for 8 3 Chlorostyryl Caffeine
Exploration of Novel Therapeutic Applications Beyond Neurodegenerative Disorders
While the neuroprotective effects of CSC are well-documented, its molecular targets, the A2AR and MAO-B, are implicated in a variety of other pathophysiological processes, suggesting that the therapeutic scope of CSC and its analogues could extend beyond neurology.
Future investigations are warranted in the following areas:
Inflammation and Immunology: Adenosine (B11128) A2A receptors are key regulators of inflammation, and their antagonists can suppress inflammatory cytokine release. rndsystems.com Research has indicated the involvement of A2AR in modulating the function of immune cells such as neutrophils. This opens avenues for exploring CSC derivatives in chronic inflammatory diseases, autoimmune disorders, and sepsis.
Oncology: The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the anti-tumor immune response through A2AR activation on immune cells. A2AR antagonists are being investigated as cancer immunotherapies. aragen.com Furthermore, recent studies have explored the anticancer potential of novel caffeine (B1668208) analogues, demonstrating that modifications of the caffeine scaffold can yield compounds with significant cytotoxicity against cancer cell lines, such as melanoma and breast cancer. nih.gov This suggests that CSC-related structures could be developed as potential anticancer agents.
Ocular and Retinal Diseases: Research has shown that A2AR antagonists can influence the expression of vascular endothelial growth factor (VEGF) and placental growth factor (PlGF) in retinal pigment epithelial cells, factors critically involved in neovascular eye diseases like age-related macular degeneration. rndsystems.com Additionally, adenosine signaling is known to regulate photoreceptor gap junctions, indicating a potential role for CSC analogues in treating certain retinopathies. rndsystems.com
Development of Next-Generation Dual-Targeting Agents with Enhanced Profiles
The dual antagonism of A2AR and MAO-B by CSC is a key attribute for its neuroprotective effects, as both pathways are implicated in the pathogenesis of Parkinson's disease. nih.govresearchwithrutgers.com CSC serves as a foundational scaffold for developing new multi-target-directed ligands (MTDLs) with improved potency, selectivity, and pharmacokinetic properties.
Systematic modification of the CSC structure has led to the synthesis of advanced analogues, such as 9-deazaxanthine derivatives. These efforts aim to optimize the inhibitory balance between the two targets. For instance, some analogues have demonstrated significantly greater potency for MAO-B inhibition compared to the parent compound, while maintaining strong A2AR antagonism. The development of these compounds provides a more diverse chemical space for identifying candidates with an optimal balance of activities for disease modification.
| Compound | Target | Inhibitory Activity | Reference |
|---|---|---|---|
| 8-(3-Chlorostyryl)caffeine (CSC) | Adenosine A2A Receptor (rat) | Ki = 54 nM | rndsystems.com |
| This compound (CSC) | Monoamine Oxidase B (mouse) | Ki ≈ 100 nM | nih.govrndsystems.com |
| Analogue 18b (9-deazaxanthine derivative) | Monoamine Oxidase B | IC50 = 68 nM | |
| Analogue 19a (9-deazaxanthine derivative) | Monoamine Oxidase B | IC50 = 48 nM | |
| Deprenyl (B1670267) (Selegiline) | Monoamine Oxidase B | IC50 = 334 nM |
Comprehensive Investigation of Pharmacokinetic and Metabolic Profiles of Advanced Analogues
For any promising CSC analogue to advance towards clinical application, a thorough understanding of its pharmacokinetic (PK) and metabolic profile is essential. While some in vivo studies have quantified the potency of CSC, detailed metabolic data for its more advanced derivatives is largely unavailable. nih.gov
Future research must focus on:
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Comprehensive in vitro and in vivo ADME studies are needed to determine the bioavailability, tissue distribution (especially brain penetration), and routes of elimination for new analogues.
Metabolic Stability and Metabolite Identification: The parent compound, caffeine, is primarily metabolized by the cytochrome P450 enzyme CYP1A2 into major metabolites like paraxanthine, theobromine, and theophylline (B1681296). europa.eu It is crucial to determine if advanced CSC analogues follow similar metabolic pathways or if structural modifications alter their interaction with metabolizing enzymes. Identifying major metabolites is critical, as they could have their own pharmacological activity or potential toxicity.
Blood-Brain Barrier (BBB) Penetration: For CNS indications, the ability of a compound to efficiently cross the BBB is paramount. In silico models, followed by in vitro and in vivo experimental validation, will be necessary to select candidates with optimal brain exposure.
Utilization in High-Throughput Screening and Compound Library Development
The xanthine (B1682287) scaffold, of which CSC is a derivative, is a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets. This makes CSC and its analogues ideal starting points for the development of focused compound libraries for high-throughput screening (HTS).
Scaffold for Library Synthesis: The CSC molecule can be systematically modified at several positions (e.g., the styryl substituent, the xanthine core, and the N-alkyl groups) to rapidly generate a large library of diverse compounds. nih.govnih.gov
Virtual and In Vitro Screening: These focused libraries can be used in both virtual HTS (vHTS) and experimental HTS campaigns to identify hits against A2AR, MAO-B, or other targets of interest. CSC itself serves as an essential reference or benchmark compound in such screening efforts to validate assay performance and compare the potency of new hits. nih.gov For example, large-scale docking screens against A2AR and MAO-B have successfully identified novel dual-target ligands, demonstrating the power of this approach. nih.gov The amenability of the related compound caffeine to HTS workflows for cocrystal screening further underscores the utility of this chemical class in large-scale screening formats. unchainedlabs.com
Integration of Artificial Intelligence (AI) in Drug Screening and Target Identification for Related Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are particularly well-suited for the challenges associated with developing multi-target ligands like CSC derivatives.
Predictive Modeling and Virtual Screening: AI-powered platforms can analyze vast chemical databases far more efficiently than traditional methods. aragen.com Deep learning and other ML models can be trained on existing data for A2AR and MAO-B inhibitors to predict the activity of novel, untested compounds, thereby prioritizing synthesis and experimental testing. nih.govbiorxiv.org This approach has already been successfully used to identify novel A2AR antagonists and dual A1/A2A antagonists. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for dual-target activity and desirable pharmacokinetic properties. These models can explore a vast chemical space to propose novel scaffolds that may outperform traditional xanthine-based derivatives.
Target Identification and Polypharmacology Prediction: For novel CSC analogues, reverse screening or target-based AI approaches can predict their likely biological targets and off-targets. mdpi.com This is crucial for understanding a compound's full mechanism of action, anticipating potential side effects, and identifying opportunities for drug repositioning. nih.gov
Q & A
Q. What are the established synthetic routes for 8-(3-Chlorostyryl)caffeine (CSC), and how do reaction conditions influence yield?
CSC is typically synthesized via palladium-catalyzed C-H functionalization or cross-coupling reactions. A common approach involves reacting caffeine with 3-chlorostyryl derivatives under inert atmospheres, using ligands like triphenylphosphine and catalysts such as Pd(OAc)₂. Yield optimization requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of reactants . For reproducibility, researchers should report detailed reaction parameters, including catalyst loading and purification methods (e.g., column chromatography with silica gel).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing CSC’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the styryl group’s addition at the C8 position of caffeine. Key signals include downfield shifts for the C8 proton (~δ 7.5–8.5 ppm) and aromatic carbons adjacent to the chlorine substituent .
- X-Ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of CSC’s planar structure and halogen bonding patterns. Software like WinGX (Farrugia, 2012) is recommended for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.07) and isotopic patterns for chlorine .
Q. What are CSC’s primary biological targets, and how are binding assays designed to evaluate its activity?
CSC is a potent adenosine A₂A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor. Standard assays include:
- Radioligand Binding : Competitive displacement of [³H]ZM241385 in A₂A receptor-expressing cell membranes, with IC₅₀ calculations using nonlinear regression .
- MAO-B Enzymatic Assays : Measurement of CSC’s inhibition of kynuramine oxidation in mitochondrial fractions, with kinetic analysis (e.g., Lineweaver-Burk plots) to determine Kᵢ values .
Advanced Research Questions
Q. How can researchers optimize CSC synthesis for scalability while minimizing by-products?
Employ Design of Experiments (DoE) methodologies, such as simplex lattice design, to model interactions between variables (e.g., catalyst concentration, temperature). For example, a 13-run factorial design can identify optimal conditions that maximize yield (>80%) and purity (>95%) while reducing halogenated by-products. Statistical tools like ANOVA validate the significance of each parameter .
Q. How should contradictory findings in CSC’s pharmacological studies be addressed (e.g., divergent IC₅₀ values across studies)?
Contradictions often arise from variability in assay conditions (e.g., cell line specificity, buffer pH). Researchers should:
- Standardize Protocols : Adopt consensus guidelines for receptor binding assays (e.g., uniform protein concentrations, incubation times) .
- Replicate Studies : Perform independent validations in multiple labs, reporting mean ± SEM values.
- Meta-Analysis : Pool data from published studies using random-effects models to identify outliers or systematic biases .
Q. What computational strategies are effective for predicting CSC’s interactions with novel targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate CSC’s binding to ATP-binding pockets. Focus on π-π stacking with aromatic residues and halogen bonding with backbone carbonyls .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .
Q. How can impurities in CSC batches impact pharmacological outcomes, and what analytical methods ensure purity?
Trace impurities (e.g., unreacted caffeine, palladium residues) may confound bioactivity results. Implement:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 90:10 over 20 min) to detect impurities at 254 nm. Acceptance criteria: ≥98% purity .
- ICP-MS : Quantify residual palladium (<10 ppm) to meet ICH Q3D guidelines for elemental impurities .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for dose-response studies involving CSC?
Fit data to a four-parameter logistic model:
Use software like GraphPad Prism to calculate EC₅₀/IC₅₀ and assess goodness-of-fit (R² > 0.95). Report confidence intervals and perform outlier tests (e.g., Grubbs’) .
Q. How can researchers differentiate CSC’s direct effects from off-target interactions in complex biological systems?
- Knockout Models : Use CRISPR-edited A₂A receptor-null cells to isolate MAO-B-specific effects.
- Selectivity Profiling : Screen CSC against panels of related targets (e.g., adenosine A₁, A₂B receptors) using high-throughput radioligand assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
